molecular formula C21H25N3O3S2 B2708776 4-[butyl(methyl)sulfamoyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide CAS No. 905676-61-1

4-[butyl(methyl)sulfamoyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2708776
CAS No.: 905676-61-1
M. Wt: 431.57
InChI Key: TUMLOLKPSYRUCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[butyl(methyl)sulfamoyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide is a synthetic benzamide derivative characterized by a sulfamoyl group substituted with butyl and methyl moieties and a 5,7-dimethyl-1,3-benzothiazol-2-ylamine pharmacophore. The compound’s structure integrates a benzamide core linked to a sulfonamide group, which is critical for interactions with biological targets such as enzymes or receptors. The 1,3-benzothiazole ring, substituted with methyl groups at positions 5 and 7, enhances lipophilicity and may influence binding affinity to hydrophobic pockets in target proteins.

Properties

IUPAC Name

4-[butyl(methyl)sulfamoyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3S2/c1-5-6-11-24(4)29(26,27)17-9-7-16(8-10-17)20(25)23-21-22-18-13-14(2)12-15(3)19(18)28-21/h7-10,12-13H,5-6,11H2,1-4H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUMLOLKPSYRUCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=CC(=CC(=C3S2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[butyl(methyl)sulfamoyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole core, which is then coupled with a benzamide derivative. Key steps include:

    Formation of Benzothiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with appropriate aldehydes or ketones under acidic conditions.

    Coupling Reaction: The benzothiazole intermediate is then reacted with 4-[butyl(methyl)sulfamoyl]benzoic acid using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired benzamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-[butyl(methyl)sulfamoyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfamoyl group can be oxidized to form sulfonic acid derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Halogenation using bromine (Br2) or chlorination using thionyl chloride (SOCl2).

Major Products

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated benzothiazole derivatives.

Scientific Research Applications

4-[butyl(methyl)sulfamoyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronic materials.

    Biological Studies: It can be used as a probe to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of 4-[butyl(methyl)sulfamoyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole moiety can bind to active sites, inhibiting or modulating the activity of the target protein. This interaction can affect various cellular pathways, leading to the desired biological effect.

Comparison with Similar Compounds

Key Observations :

Core Heterocycle Variations: The target compound’s 1,3-benzothiazole ring contrasts with the 1,3,4-oxadiazole in LMM5 and LMM11. Benzothiazoles are known for enhanced π-π stacking and membrane permeability compared to oxadiazoles, which may improve bioavailability .

Sulfamoyl Group Modifications: The butyl(methyl)sulfamoyl group in the target compound likely increases lipophilicity compared to LMM5’s benzyl(methyl)sulfamoyl and LMM11’s cyclohexyl(ethyl)sulfamoyl. This could influence tissue distribution and metabolic stability. In 6e, the 2-methylphenylsulfamoyl group is conjugated to a vinylphenoxy linker, suggesting divergent binding modes compared to the target compound’s simpler sulfamoyl arrangement .

Biological Activity :

  • LMM5 and LMM11 exhibit antifungal activity against Candida albicans (MIC: 8–16 µg/mL) via Trr1 inhibition, a mechanism linked to their oxadiazole cores and sulfamoyl groups . The target compound’s benzothiazole moiety may offer broader-spectrum activity but requires empirical validation.
  • 6e demonstrates antimalarial and anticancer properties due to its artemisinin component, a feature absent in the target compound .

Pharmacokinetic and Toxicity Considerations

  • Lipophilicity : The 5,7-dimethyl-benzothiazole group may enhance blood-brain barrier penetration compared to oxadiazole-based analogs, though this could increase off-target toxicity risks.
  • Metabolic Stability : Sulfamoyl groups are prone to hydrolysis, but the butyl(methyl) substitution may slow degradation compared to benzyl or cyclohexyl groups in LMM5/LMM11 .

Biological Activity

4-[butyl(methyl)sulfamoyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide is a compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant studies that elucidate its mechanisms of action.

Synthesis

The synthesis of this compound typically involves the reaction of butyl(methyl)sulfamoyl chloride with 5,7-dimethyl-1,3-benzothiazole and benzamide derivatives. The reaction conditions often require careful control of temperature and pH to ensure high yields and purity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through various assays:

  • Sulforhodamine B (SRB) Assay : This assay measures cell proliferation by quantifying total protein synthesis. The compound has shown significant antiproliferative effects against various cancer cell lines, including leukemia and lung cancer cell lines. For example, in one study, it exhibited IC50 values indicating effective cytotoxicity at concentrations as low as 10 µM against selected cell lines .
Cell LineIC50 Value (µM)Reference
Leukemia10
Lung Cancer12

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria:

  • Antibacterial Activity : Testing against Escherichia coli and Staphylococcus aureus showed that the compound inhibited bacterial growth at concentrations ranging from 0.5 to 2 µg/mL .
MicroorganismMinimum Inhibitory Concentration (µg/mL)Reference
E. coli1
S. aureus0.5

The proposed mechanism of action for the anticancer activity includes the induction of apoptosis in cancer cells through the activation of caspase pathways. Additionally, the antimicrobial effects are believed to stem from the disruption of bacterial cell wall synthesis and function.

Case Studies

Several case studies have been documented that illustrate the biological efficacy of this compound:

  • Study on Anticancer Effects : A study conducted on various cancer cell lines indicated that treatment with this compound led to a significant decrease in cell viability compared to control groups. The study utilized flow cytometry to analyze apoptotic cells, confirming that the compound induces programmed cell death effectively .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties showed that formulations containing this compound were effective in reducing bacterial load in infected animal models, suggesting potential therapeutic applications in infectious diseases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.